5-Methyl-2-(4-methyl-1-piperazinyl)aniline is an organic compound that belongs to the class of substituted anilines, which are characterized by the presence of an amino group attached to an aromatic ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
5-Methyl-2-(4-methyl-1-piperazinyl)aniline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic amine. It is also categorized as a piperazine derivative, which is significant in medicinal chemistry due to the biological activities associated with piperazine compounds.
The synthesis of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline typically involves several steps, including the formation of the piperazine ring and subsequent substitution reactions.
This synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline can be represented as follows:
This indicates that the compound contains:
The structural formula features a piperazine ring connected to a substituted aniline, which contributes to its unique properties.
5-Methyl-2-(4-methyl-1-piperazinyl)aniline can participate in various chemical reactions typical for aromatic amines and piperazines:
These reactions highlight the versatility of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline in synthetic organic chemistry.
The mechanism of action for compounds like 5-Methyl-2-(4-methyl-1-piperazinyl)aniline often involves interactions at the molecular level with biological targets such as receptors or enzymes.
Understanding these mechanisms is crucial for optimizing the pharmacological profiles of related compounds.
These properties are essential for handling and application in laboratory settings.
5-Methyl-2-(4-methyl-1-piperazinyl)aniline has several potential applications:
Research continues into expanding its applications in different fields, emphasizing the importance of this compound in both medicinal and agricultural chemistry.
The core synthetic strategy for constructing the piperazine-aniline linkage in 5-methyl-2-(4-methyl-1-piperazinyl)aniline (CAS 946731-22-2, C₁₂H₁₉N₃
, MW 205.30 g/mol) relies heavily on nucleophilic aromatic substitution (SNAr). This approach leverages the differential reactivity of halogenated aniline precursors, typically brominated at the ortho position relative to the amine. The most common pathway involves reacting 5-methyl-2-bromoaniline with 1-methylpiperazine under basic conditions. The reaction proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), requiring extended reaction times (12–24 hours) to achieve moderate yields of 65–72% [1].
The electron-donating nature of the 5-methyl substituent on the aniline ring increases electron density, moderately enhancing reactivity towards SNAr compared to unsubstituted analogs like 2-(4-methyl-1-piperazinyl)aniline (CAS 180605-36-1) [4] [8]. However, steric hindrance from the N-methyl group on the piperazine nitrogen restricts rotation around the pivotal C-N bond connecting the aromatic and heterocyclic systems. This creates a defined stereoelectronic environment that influences downstream reactivity but also introduces challenges in achieving complete conversion [1]. Selectivity is paramount, as competitive bis-alkylation or over-reaction can occur without careful stoichiometric control.
Table 1: Comparative SNAr Synthesis Approaches for Piperazinyl Anilines
Precursor | Nucleophile | Solvent | Temp (°C) | Time (h) | Reported Yield |
---|---|---|---|---|---|
5-Methyl-2-bromoaniline | 1-Methylpiperazine | DMF | 80-100 | 12-24 | 65-72% [1] |
2-Bromoaniline | 1-Methylpiperazine | DMF | 90 | 18 | ~60% [4] |
2-Fluoro-5-nitroaniline | 1-Methylpiperazine | NMP | 120 | 6 | 85% [1] |
An alternative and often higher-yielding route employs nitro group reduction as the key step. This two-stage methodology first involves SNAr coupling between 1-methylpiperazine and 5-methyl-2-nitrohalobenzene (chloro or bromo). The strongly electron-withdrawing nitro group significantly activates the aryl halide towards SNAr, enabling milder reaction conditions and higher yields (>80%) compared to bromoaniline routes [1]. The critical second stage is the reduction of the intermediary 2-(4-methylpiperazin-1-yl)-5-nitrotoluene to the target aniline.
Catalytic hydrogenation using palladium on carbon (Pd/C, 5-10% loading) under a hydrogen atmosphere (1-3 atm) in polar solvents like ethanol or ethyl acetate is the predominant reduction method. This typically achieves high conversion (>95%) and purity. However, stringent control is essential to prevent over-reduction of the piperazine ring or dehalogenation if halogenated solvents or impurities are present. Alternative reduction systems employing transfer hydrogenation (e.g., ammonium formate/Pd-C) offer enhanced selectivity and mitigate risks associated with high-pressure H₂ handling on large scale [1]. The nitro reduction pathway generally delivers superior overall yields and purity compared to direct halogen displacement routes, though it introduces an additional synthetic step requiring specialized handling of potentially pyrophoric catalysts and intermediates [1] [9].
Solvent choice profoundly impacts both the SNAr coupling efficiency and the reduction step. Polar aprotic solvents are indispensable for the SNAr reaction due to their ability to solubilize the ionic intermediates, stabilize the anionic transition state, and solvate the inorganic bases used (e.g., K₂CO₃, Cs₂CO₃). DMF remains the most widely employed solvent, offering excellent solubility for both aryl halide precursors and piperazine nucleophiles, facilitating reactions at concentrations up to 1-2 M [1]. However, DMF presents challenges in post-reaction workup due to high boiling point and potential decomposition to dimethylamine.
Table 2: Solubility and Reaction Performance of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline
Solvent | Solubility (mg/mL, ~25°C) | Primary Use | Key Advantage/Disadvantage |
---|---|---|---|
Dimethylformamide (DMF) | ~89 [1] | SNAr Coupling | Excellent solvation, high b.p.; difficult removal |
Chloroform | ~34 [1] | Workup/Purification | Good solubility; environmental/health concerns |
Water (pH neutral) | ~2.1 [1] | - | Low solubility limits utility |
Water (pH 2.0) | ~12 [1] | Salt Formation | Enhanced solubility via protonation of piperazine N |
Acetonitrile | Moderate | Chromatography | Medium solubility; useful for purification |
For catalytic hydrogenation, protic solvents like methanol, ethanol, or ethyl acetate are preferred. They facilitate hydrogen activation on the catalyst surface and solubilize the nitro intermediate. The target aniline exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but dissolves readily in chlorinated solvents (chloroform, ~34 mg/mL) and DMF (~89 mg/mL) [1] [7]. Protonation of the piperazine nitrogen under acidic conditions significantly enhances water solubility (up to ~12 mg/mL at pH 2), which can be leveraged during purification or salt formation [1].
Translating batch synthesis of 5-methyl-2-(4-methyl-1-piperazinyl)aniline to industrial production scales faces significant hurdles: long reaction times for SNAr (12-24 hours), exothermicity management during hydrogenation, catalyst filtration, and maintaining purity throughout multi-step sequences [1] [9]. Continuous flow chemistry offers robust solutions to these challenges and is increasingly adopted for such key intermediates.
Flow reactors enable precise control over residence time, temperature, pressure, and mixing. The SNAr step benefits from rapid heating above the solvent’s atmospheric boiling point under backpressure (e.g., in pressurized PFA or stainless-steel coils), potentially reducing reaction times from hours to minutes. For example, similar piperazinyl-aniline couplings have been demonstrated in flow with significantly accelerated kinetics [5] [9]. Furthermore, catalytic hydrogenation transitions seamlessly to continuous flow using packed-bed reactors (PBRs) containing immobilized Pd catalysts. This eliminates the need for catalyst filtration, ensures consistent catalyst contact, improves mass transfer of H₂ gas, and allows safer operation under elevated pressures and temperatures [5].
Multi-step integration (telescoping) is a powerful advantage of flow processing. The sequence of SNAr coupling followed by catalytic reduction could theoretically be integrated into a single continuous process with in-line separations and purifications. Membrane-based liquid-liquid separators can remove water or salts generated during the SNAr step before the stream enters the hydrogenation PBR [5]. Real-time in-line monitoring (e.g., FTIR, UV) ensures reaction completion and detects impurities early. While specific flow syntheses of 5-methyl-2-(4-methyl-1-piperazinyl)aniline are not detailed in the provided sources, the principles and successful applications for structurally related APIs like imatinib, ribociclib, and various piperazine-containing drugs strongly support its feasibility and advantages for this intermediate [5] [9]. Flow systems also facilitate scale-out via parallel reactor arrays, addressing production volume needs efficiently and safely.
Table 3: Key Properties of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline and Related Compounds
Property | 5-Methyl-2-(4-methyl-1-piperazinyl)aniline | 2-(4-Methyl-1-piperazinyl)aniline | 5-Methyl-2-(1-piperidinyl)aniline |
---|---|---|---|
CAS Number | 946731-22-2 [1] [6] [7] | 180605-36-1 [4] [8] | 91907-40-3 [3] |
Molecular Formula | C₁₂H₁₉N₃ [1] [7] | C₁₁H₁₇N₃ [4] [8] | C₁₂H₁₈N₂ [3] |
Molecular Weight (g/mol) | 205.30 [1] [7] | 191.28 [4] [8] | 190.29 [3] |
Physical Form | Solid [6] [7] | White to light yellow crystal [4] | Solid [3] |
Melting Point | Not Specified | 103-107 °C [4] [8] | Not Specified |
Boiling Point (Predicted/Exp) | 350.5°C at 760 mmHg [7] | Not Specified | Not Specified |
Density (Predicted g/cm³) | 1.073 [7] | Not Specified | Not Specified |
Primary Synthetic Role | Key Pharmaceutical Intermediate [1] [6] | API Intermediate [4] [8] | Building Block [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0